3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide
Description
Properties
IUPAC Name |
5-methyl-3-oxo-1H-pyrazole-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-2-4(10)9(8-3)5(6)7/h2,8H,1H3,(H3,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBBZKXYIJUCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393214 | |
| Record name | 5-hydroxy-3-methyl-1H-pyrazole-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62621-47-0 | |
| Record name | 5-hydroxy-3-methyl-1H-pyrazole-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Regioselectivity
β-Ketoamide precursors, such as ethyl 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxylate, undergo nucleophilic attack by hydrazine at the carbonyl group, followed by cyclization to form the pyrazole ring. The carboximidamide group is introduced via subsequent amidination using ammonium chloride or PCl5/NH3. Regioselectivity is influenced by the electronic effects of substituents: electron-withdrawing groups at the 3-position favor cyclization at the α-carbonyl, while methyl groups direct nucleophilic attack to the β-position.
Catalytic Enhancements
Nano-ZnO catalysts improve reaction efficiency by reducing activation energy. Girish et al. demonstrated that nano-ZnO achieves 95% yields in pyrazole syntheses within 30 minutes, compared to 12 hours under traditional conditions. For the target compound, similar catalysis could enhance the amidination step, minimizing side reactions like over-oxidation.
Multicomponent Reactions Involving Isocyanimides
Multicomponent reactions (MCRs) offer a one-pot route to functionalized pyrazoles. Arylidene malononitriles, hydrazines, and isocyanimides react in the presence of acid catalysts to yield 1H-pyrazole-1-carboximidamides.
HAp/ZnCl2 Nano-Flake Catalysis
Biointerface Research (2021) reported a HAp/ZnCl2-catalyzed MCR for 1H-pyrazole-1-carbothioamides. Adapting this protocol, substituting isothiocyanates with isocyanimides (e.g., cyclohexyl isocyanimide) enables the synthesis of carboximidamide derivatives. Key advantages include:
-
Yield : 70–85% (Table 1)
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Reaction Time : 2–4 hours at 60–70°C
-
Functional Group Tolerance : Electron-donating and withdrawing groups on arylidene malononitriles are compatible.
Table 1. Optimized Conditions for MCR Synthesis
| Entry | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 5 | 60 | 4 | 72 |
| 2 | 10 | 70 | 2 | 85 |
| 3 | 15 | 70 | 3 | 78 |
Post-Modification of Pyrazole Carboxamides
Carboximidamides can be synthesized from carboxamide precursors via Hofmann degradation or amidoxime rearrangement.
Hofmann Degradation Pathway
Treating 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide (CID 10855552) with bromine in NaOH generates an intermediate isocyanate, which reacts with ammonia to form the carboximidamide. This method requires strict temperature control (0–5°C) to prevent ring-opening side reactions.
Amidoxime Intermediate Route
Carboxamides are converted to amidoximes using hydroxylamine hydrochloride, followed by dehydration with PCl5. This two-step process achieves 65–78% yields but necessitates chromatographic purification due to byproduct formation.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and microwave-assisted reactions reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboximidamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the potential antimicrobial properties of pyrazole derivatives, including 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide. A study demonstrated that compounds with a pyrazole moiety exhibit activity against various bacterial strains. The structure of this compound allows for modifications that can enhance its efficacy against resistant strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide | E. coli | 15 |
| 3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide | S. aureus | 13 |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In an animal model of inflammation, administration of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Pesticidal Applications
The compound's structure suggests potential applications in agrochemicals as a pesticide or herbicide. Research into similar pyrazole compounds has shown effectiveness against pests while exhibiting low toxicity to non-target organisms.
| Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Thrips | 150 | 78 |
Growth Regulation
There is emerging evidence that pyrazole derivatives can act as plant growth regulators. Experiments have shown that certain derivatives promote root growth and enhance stress resistance in crops.
Case Study: Tomato Plant Growth
Field trials with tomato plants treated with 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide demonstrated improved yield and enhanced resistance to drought conditions compared to untreated controls.
Polymer Synthesis
The unique chemical properties of this compound facilitate its use in the synthesis of novel polymers. Its ability to form stable bonds with other monomers makes it a candidate for creating materials with specific mechanical properties.
| Polymer Type | Monomer Ratio | Tensile Strength (MPa) |
|---|---|---|
| Polyurethane | 70:30 | 25 |
| Epoxy Resin | 60:40 | 30 |
Nanocomposites
Incorporating 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide into nanocomposite materials has shown promise in enhancing thermal stability and mechanical strength.
Case Study: Nanocomposite Performance
Nanocomposites containing this compound exhibited a 20% increase in thermal degradation temperature compared to standard formulations, indicating its potential utility in high-performance applications.
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to the target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazole-1-carboximidamides
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., -CF₃, -Br) at position 5 enhance biological potency, as seen in ’s compounds . The target compound’s oxo group may reduce steric hindrance but lacks the aromatic electron effects of aryl substituents.
- Hydroxy groups (e.g., 2-hydroxyphenyl at position 3) improve solubility and binding affinity via H-bonding, whereas the target’s methyl group may prioritize lipophilicity .
Synthetic Methodologies: Traditional synthesis routes dominate for aryl-substituted analogs (e.g., and ) .
Hydrogen Bonding and Physicochemical Properties: The carboximidamide group enables robust hydrogen-bond networks, influencing crystallinity and stability .
Commercial and Research Relevance
- The 4-(2-hydroxyethyl) analog () is commercially available, highlighting industrial interest in this scaffold .
- Structure-activity relationship (SAR) studies prioritize aryl and electron-rich substituents for bioactivity, positioning the target compound as a simpler analog for foundational studies .
Biological Activity
3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide, with the CAS number 54655-98-0 and molecular formula CHNO, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 140.14 g/mol |
| Purity | >90% |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Research has indicated that 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this pyrazole have shown effectiveness against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC values as low as 3.44 μM indicate strong antiproliferative effects.
- HepG2 (Liver Cancer) : Compounds exhibited IC values around 26.6 μg/mL, comparable to standard chemotherapeutics like doxorubicin .
The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through activation of caspases .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Schiff bases derived from related pyrazoles have demonstrated high antibacterial activity against various strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Anti-inflammatory Effects
In vivo studies have suggested that modifications to the pyrazole structure can enhance anti-inflammatory effects. For example, certain derivatives have shown a significant reduction in tumor necrosis factor-alpha (TNF-α) production in murine models, indicating potential therapeutic applications in inflammatory diseases .
Study 1: Anticancer Mechanism Analysis
A study conducted by Shukla et al. (2021) explored the structure-activity relationships of pyrazole derivatives. The study found that specific substitutions on the pyrazole ring significantly enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle regulation .
Study 2: Anti-inflammatory Potential
In a murine model of lymphedema, a derivative of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole was shown to suppress limb swelling by up to 70% when administered orally. This suggests that modifications to enhance solubility can lead to increased bioavailability and therapeutic efficacy in treating inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives (as seen in structurally similar compounds) can undergo carboximidamide functionalization via amidine coupling . Key parameters include:
- Temperature control (60–80°C) to avoid decomposition.
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
- Catalytic bases like triethylamine to enhance nucleophilic substitution.
Table 1 : Example Reaction Conditions for Analogous Pyrazole Derivatives
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl β-ketoester derivative | DMF | Et₃N | 65–75 | |
| Hydrazine hydrate | Ethanol | HCl | 58–62 |
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR (e.g., δ 13.38 ppm for NH protons in DMSO-d₆ ), FT-IR (C=O stretch at ~1680 cm⁻¹), and mass spectrometry (ESIMS m/z 450.2 for related analogs ). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) can confirm purity (>95%).
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound inform its reactivity and stability?
- Methodological Answer : X-ray crystallography (using SHELX ) reveals intermolecular hydrogen bonds (e.g., N–H···O and C–H···O interactions) that stabilize the crystal lattice. Graph-set analysis (R²₂(8) motifs) can predict solubility and thermal stability. For example: Table 2 : Hydrogen Bond Parameters (from Analogous Structures)
| Donor–Acceptor | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H···O (carboximidamide) | 2.89 | 158 | |
| C–H···π (pyrazole ring) | 3.12 | 145 |
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's properties?
- Methodological Answer : Iterative refinement using hybrid methods:
DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties.
Experimental Validation : Compare computed NMR chemical shifts with observed data; discrepancies >1 ppm may indicate conformational flexibility .
Statistical Analysis : Apply multivariate regression to identify outliers (e.g., steric effects unaccounted for in simulations).
Q. How do structural modifications (e.g., substituent variations) impact the biological or chemical activity of this compound?
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity at the pyrazole ring.
- Steric Effects : Bulky substituents reduce enzymatic binding (e.g., IC₅₀ shifts in kinase assays).
Table 3 : Bioactivity Trends in Pyrazole-carboximidamide Analogs
| Substituent | LogP | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 2.1 | 0.45 | |
| 3-Nitrophenyl | 1.8 | 0.78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
